Cas no 2228294-46-8 (3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid)

3-Amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methoxy-substituted phenyl ring. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The methoxy substituent contributes to steric and electronic modulation, influencing reactivity and binding properties. This compound serves as a versatile intermediate for constructing complex molecules, particularly in the development of peptidomimetics and bioactive compounds. Its well-defined protection strategy and structural flexibility make it suitable for controlled synthetic transformations, ensuring high purity and reproducibility in research and industrial settings.
3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid structure
2228294-46-8 structure
Product Name:3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid
CAS No:2228294-46-8
MF:C15H22N2O5
MW:310.345584392548
CID:6570861
PubChem ID:165684388
Update Time:2025-10-24

3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid
    • EN300-1901823
    • 2228294-46-8
    • 3-amino-2-(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)propanoic acid
    • Inchi: 1S/C15H22N2O5/c1-15(2,3)22-14(20)17-9-5-6-10(12(7-9)21-4)11(8-16)13(18)19/h5-7,11H,8,16H2,1-4H3,(H,17,20)(H,18,19)
    • InChI Key: CHCGGEVBABIGNM-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=C(C=1)OC)C(C(=O)O)CN)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 310.15287181g/mol
  • Monoisotopic Mass: 310.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 111Ų

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Additional information on 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid

Introduction to 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid (CAS No. 2228294-46-8)

3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by the CAS number 2228294-46-8, features a complex molecular structure that combines an amino acid backbone with functional groups designed to enhance its utility in drug development and molecular biology research. The presence of both tert-butoxy carbonyl and methoxyphenyl substituents makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the creation of peptidomimetics and enzyme inhibitors.

The tert-butoxy carbonyl (Boc) group is a critical protective group in peptide synthesis, ensuring stability during various chemical reactions while preventing unwanted side reactions. This feature makes 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid an invaluable building block for constructing peptide analogs, which are widely used in therapeutic applications due to their ability to mimic natural peptides with improved pharmacokinetic properties. The methoxyphenyl moiety, on the other hand, introduces hydrophobicity and potential binding interactions with biological targets, making this compound particularly useful in designing small-molecule inhibitors.

In recent years, the demand for high-quality intermediates like 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid has surged due to advancements in drug discovery technologies. The compound’s structural features align well with current trends in medicinal chemistry, where the design of molecules with precise functional groups is essential for achieving high affinity and selectivity in biological assays. For instance, studies have shown that phenyl-derived scaffolds can significantly enhance binding affinity to protein targets, a property that can be leveraged in the development of next-generation therapeutics.

One of the most compelling applications of this compound is in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides but with improved stability and reduced immunogenicity. The combination of an amino acid-like backbone with additional functional groups allows researchers to fine-tune the pharmacological properties of these mimics. For example, modifications at the 4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl position can influence solubility, metabolic stability, and target specificity. This flexibility has been exploited in several preclinical studies aimed at developing treatments for neurological disorders, cancer, and inflammatory diseases.

Moreover, the growing interest in structure-based drug design has highlighted the importance of having well-characterized intermediates such as 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid. High-resolution crystallographic data and computational modeling have demonstrated that subtle changes in molecular structure can significantly alter binding interactions with biological targets. This underscores the need for high-purity compounds that can be reliably used in synthetic routes without introducing impurities that could skew experimental results.

The synthesis of this compound involves multi-step organic transformations, requiring expertise in both classical peptide coupling techniques and modern solid-phase synthesis methods. The use of advanced chromatographic techniques ensures high purity levels, which are critical for pharmaceutical applications where even trace impurities can affect efficacy and safety profiles. Recent innovations in continuous flow chemistry have also made it possible to produce large quantities of such intermediates more efficiently while maintaining stringent quality control measures.

In academic research, 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid has been employed as a key intermediate in exploring novel drug mechanisms. For example, researchers have utilized this compound to develop inhibitors targeting enzymes involved in cancer metabolism. By strategically modifying the methoxyphenyl group or introducing additional functional handles, scientists have been able to generate libraries of compounds with varying biological activities. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for further optimization.

The role of this compound extends beyond academic research into industrial applications as well. Pharmaceutical companies have integrated it into their synthetic pathways for producing novel therapeutics that address unmet medical needs. The ability to rapidly scale up production while maintaining consistency has been facilitated by advancements in process chemistry and purification technologies. As a result, 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid is now widely recognized as a valuable asset in both research laboratories and industrial settings.

Looking ahead, the continued development of innovative drugs will likely drive demand for specialized intermediates like this one. Emerging technologies such as CRISPR gene editing and mRNA-based therapeutics require sophisticated molecular building blocks to achieve their full potential. The versatility of 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid makes it well-suited for these applications, offering researchers a reliable starting point for designing complex molecules with tailored properties.

In conclusion,3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)propanoic acid (CAS No. 2228294-46-8) represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it an indispensable tool for drug discovery efforts aimed at developing safer and more effective therapeutics across multiple therapeutic areas. As research methodologies continue to evolve,this compound will undoubtedly remain at the forefront of innovation, contributing to breakthroughs that improve human health worldwide.

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